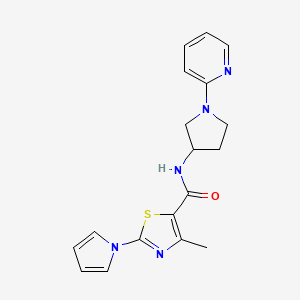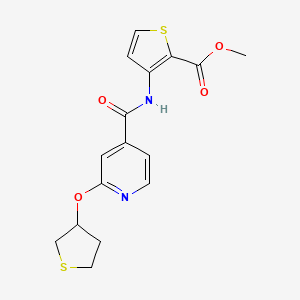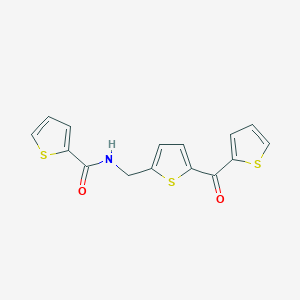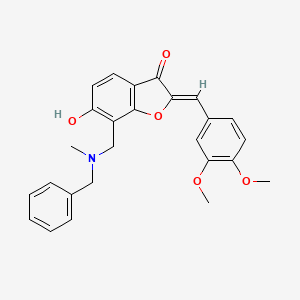
4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Research into similar compounds often focuses on their synthesis and functionalization. For example, studies have detailed the synthesis of pyrazole, isoxazole, and pyrimidine derivatives through reactions with different nucleophiles, showcasing the versatility of these compounds in generating a variety of heterocyclic systems (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such research demonstrates the potential of 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in synthetic chemistry, particularly in constructing complex molecular architectures.
Antimicrobial and Antifungal Activities
Compounds with similar structural features have been synthesized and tested for their biological activities, including antimicrobial and antifungal effects. For instance, novel pyrazolopyridine derivatives have been evaluated for their antibacterial activity, showing moderate to good efficacy against various bacterial strains (Panda, Karmakar, & Jena, 2011). This suggests that this compound could also be explored for potential antimicrobial applications.
Antituberculosis Activity
Thiazole carboxamide derivatives have shown promise in antimycobacterial activity studies, suggesting potential applications in treating tuberculosis. For example, substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and tested against Mycobacterium tuberculosis, with several compounds exhibiting significant potency (Gezginci, Martin, & Franzblau, 1998). This indicates that similar compounds, including the one , may hold potential for the development of new antituberculosis agents.
Synthesis of Heterocycles
The ability to synthesize and manipulate heterocyclic compounds is crucial in medicinal chemistry. Studies involving the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrate the creation of scaffolds for highly functionalized heterocycles, which are valuable in drug discovery and development (Ruano, Fajardo, & Martín, 2005). This research area could encompass the synthesis and application of this compound for creating new medicinal compounds.
Eigenschaften
IUPAC Name |
4-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-16(25-18(20-13)22-9-4-5-10-22)17(24)21-14-7-11-23(12-14)15-6-2-3-8-19-15/h2-6,8-10,14H,7,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAGRIRCZNEDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-chloro-7-methyl-2-oxo-2H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2838843.png)
![N-(2-(([3,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2838844.png)
![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)



![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)


![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

